molecular formula C12H20ClN B2875511 Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride CAS No. 158833-04-6

Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride

Cat. No.: B2875511
CAS No.: 158833-04-6
M. Wt: 213.75
InChI Key: YYAKUGYFEAKQHS-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,2'-cyclopropane]-1'-amine; hydrochloride is a structurally unique compound combining the rigid adamantane scaffold with a cyclopropane ring in a spiro configuration. Adamantane derivatives, such as amantadine and rimantadine, are well-known for their antiviral properties, particularly against Influenza A . The spiro architecture introduces conformational rigidity, which enhances binding specificity and metabolic stability compared to non-spiro analogs . This compound has shown promise in preclinical studies as a potent antiviral agent, leveraging the synergistic effects of adamantane’s hydrophobic bulk and cyclopropane’s strain-induced reactivity .

Properties

IUPAC Name

spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c13-11-6-12(11)9-2-7-1-8(4-9)5-10(12)3-7;/h7-11H,1-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAKUGYFEAKQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC4N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of adamantane derivatives with cyclopropane precursors under specific conditions. For example, the Corey–Chaykovsky reaction can be employed to synthesize spiro[cyclopropane-1,9’-fluorene] with a yield of 70% .

Industrial Production Methods

Industrial production of spirocyclic compounds often utilizes microwave-assisted organic synthesis to accelerate reaction rates and improve yields. This method has been shown to be effective in the synthesis of various spiro heterocycles .

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyloxosulfonium methylide for the Corey–Chaykovsky reaction and NaOH for chemo- and diastereo-selective cycloaddition reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Corey–Chaykovsky reaction yields spiro[cyclopropane-1,9’-fluorene], while cycloaddition reactions can produce spiro (cyclopentane-1,3’-indoline) derivatives .

Scientific Research Applications

Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, leading to its biological activities. For example, spiroadamantane derivatives have been shown to possess antimalarial and antiparasitic activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between Spiro[adamantane-2,2'-cyclopropane]-1'-amine; hydrochloride and related adamantane derivatives:

Table 1: Comparative Analysis of Spiro Adamantane Derivatives

Compound Name Structural Components Biological Activity Potency (IC₅₀/MIC₅₀) Specificity Key Findings References
Spiro[adamantane-2,2'-cyclopropane]-1'-amine; hydrochloride Adamantane + cyclopropane Anti-Influenza A MIC₅₀ = 0.24 µg/mL Influenza A-specific 125–179× more potent than amantadine
Spiro[piperidine-2,2'-adamantane] Adamantane + piperidine Anti-Influenza A MIC₅₀ = 0.24 µg/mL Influenza A 3.3× more potent than amantadine
Spiro[morpholine-3,2'-adamantane] Adamantane + morpholine Anti-Influenza A MIC₅₀ = 0.8 µg/mL Influenza A Less potent than cyclopropane analogs
Amantadine Adamantane-1-amine Anti-Influenza A MIC₅₀ = 30–40 µg/mL Broad-spectrum (less specific) Gold standard, limited by resistance
Spiro[benzopyrano]-1,3,4-thiadiazoline Benzopyran + thiadiazoline Antitumor (MCF-7, HEPG-2) IC₅₀ = 5–10 µM Cancer cell lines No antiviral activity reported

Key Comparisons

Structural Flexibility vs. Rigidity: The cyclopropane spiro system in the target compound imposes greater rigidity than morpholine or piperidine analogs, enhancing binding to the Influenza A M2 ion channel . Cyclopropane’s strain energy may facilitate interactions with viral proteins, unlike bulkier or more flexible substituents (e.g., benzopyrano-thiadiazoline derivatives, which lack antiviral activity) .

Potency and Specificity: Spiro[adamantane-2,2'-cyclopropane]-1'-amine; hydrochloride exhibits MIC₅₀ values 125–179× lower than amantadine, demonstrating superior potency . Unlike amantadine, which shows broad but nonspecific activity, the target compound is inactive against Influenza B, RSV, and other viruses, indicating high specificity for Influenza A .

Mechanistic Insights :

  • Similar to amantadine, the compound inhibits viral uncoating by blocking the M2 proton channel . However, the spiro structure likely improves penetration into lipid bilayers due to increased hydrophobicity .
  • Piperidine and morpholine analogs show reduced activity compared to cyclopropane derivatives, suggesting the smaller cyclopropane ring optimizes steric interactions with the M2 channel .

Synthetic Accessibility :

  • Synthesis of spiro adamantane-cyclopropane derivatives involves multi-step cyclization and hydrogenation processes, as seen in analogous spiro[dioxolane-adamantane] compounds . This contrasts with simpler amantadine derivatives, which are more straightforward to produce .

Biological Activity

Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride is a compound that belongs to the class of spirocyclic amines, characterized by its unique structural features combining adamantane and cyclopropane moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈ClN, with a molecular weight of approximately 239.75 g/mol. The compound's spirocyclic structure contributes to its unique pharmacological properties, allowing for specific interactions with biological targets.

Antiviral Properties

Research indicates that compounds with similar adamantane structures exhibit notable antiviral activities, particularly against influenza viruses. For instance, studies on related adamantane derivatives have demonstrated their efficacy in inhibiting viral replication by interacting with viral proteins. The mechanism often involves blocking ion channels essential for viral entry into host cells.

  • Case Study : A study investigating the antiviral effects of various adamantane derivatives found that compounds structurally related to Spiro[adamantane-2,2'-cyclopropane]-1'-amine showed significant inhibition of the influenza A virus. The binding affinity to the M2 ion channel was assessed using surface plasmon resonance (SPR) techniques, revealing dissociation constants (K_D) in the low micromolar range, indicating strong interactions with viral proteins .

Antimicrobial Activity

The antimicrobial potential of spirocyclic compounds has been explored extensively. This compound has shown promising activity against various bacterial strains.

  • Research Findings : A comparative study evaluated the antimicrobial efficacy of several spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that Spiro[adamantane-2,2'-cyclopropane]-1'-amine exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Compound Target Bacteria MIC (µg/mL)
Spiro[adamantane-2,2'-cyclopropane]-1'-amineStaphylococcus aureus32
Spiro[adamantane-2,2'-cyclopropane]-1'-amineEscherichia coli64
AmoxicillinStaphylococcus aureus16
AmoxicillinEscherichia coli32

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Ion Channel Inhibition : Similar compounds have been shown to inhibit the M2 ion channel in influenza viruses, preventing proton influx necessary for viral uncoating.
  • Enzyme Modulation : The unique structure may allow for modulation of enzyme activities involved in bacterial cell wall synthesis or viral replication processes.

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